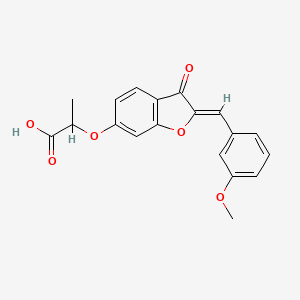

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Description

Historical Development of Benzofuran Derivatives in Medicinal Chemistry

Benzofuran-based compounds have evolved from naturally occurring phytochemicals to synthetically optimized drug candidates. Early research identified benzofuran moieties in plant-derived molecules like psoralen and bergapten, which demonstrated phototoxic and antiproliferative properties. The 20th century marked a shift toward synthetic derivatives, with Amiodarone (a benzofuran-containing antiarrhythmic) and Bufuralol (a β-adrenergic blocker) emerging as clinical successes. These milestones underscored benzofuran’s versatility in addressing cardiovascular and neurological disorders.

Recent advances in catalytic strategies, such as palladium-copper-mediated cross-coupling and rhodium-catalyzed annulation, have expanded access to complex benzofuran architectures. For example, nickel-based catalysts enabled the synthesis of dihydrobenzofuran derivatives via nucleophilic addition and transmetalation steps. These methodologies laid the groundwork for constructing molecules like (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, which integrates multiple functional groups for enhanced bioactivity.

Significance of Dihydrobenzofuran Scaffold in Drug Discovery

The dihydrobenzofuran scaffold offers distinct advantages over fully aromatic benzofurans, including improved solubility and conformational flexibility. The partial saturation of the furan ring reduces planarity, facilitating interactions with hydrophobic protein pockets while maintaining π-stacking capabilities. The 3-oxo group in the target compound introduces hydrogen-bonding potential, critical for binding to enzymatic active sites.

Table 1: Comparative Analysis of Benzofuran Scaffolds

| Scaffold Type | Key Features | Bioactivity Implications |

|---|---|---|

| Aromatic Benzofuran | High rigidity, strong π-stacking | Limited solubility, metabolic instability |

| Dihydrobenzofuran | Moderate flexibility, enhanced solubility | Improved pharmacokinetics |

| 3-Oxo Dihydrobenzofuran | Hydrogen-bond donor/acceptor sites | Target-specific binding affinity |

The dihydrobenzofuran framework has been exploited in antitubulin agents (e.g., combretastatin analogues) and kinase inhibitors, validating its role in oncology.

Position of (Z)-2-((2-(3-Methoxybenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-Yl)Oxy)Propanoic Acid in Heterocyclic Research

This compound’s structure merges three pharmacophoric elements:

- Dihydrobenzofuran Core : Provides a balance of rigidity and flexibility for target engagement.

- 3-Methoxybenzylidene Substituent : Enhances lipophilicity and may participate in van der Waals interactions.

- Propanoic Acid Side Chain : Introduces acidity (pKa ~4–5), promoting solubility and ionic interactions.

The Z-configuration of the benzylidene group ensures optimal spatial alignment for binding, as evidenced by SAR studies of similar derivatives. For instance, halogenated benzofurans with para-substituted electron-withdrawing groups showed 10-fold increases in anticancer potency, suggesting that the methoxy group’s electron-donating nature in this compound could modulate selectivity.

Table 2: Structural Features and Hypothesized Roles

| Feature | Role in Bioactivity |

|---|---|

| 3-Oxo Group | Hydrogen bonding with serine/threonine kinases |

| 6-Oxypropanoic Acid | Solubilization, ionic interactions |

| Z-Benzylidene Configuration | Preorganization for target binding |

Research Objectives in Benzofuran-Based Compound Investigation

Current studies prioritize:

- SAR Optimization : Evaluating how substituent position (e.g., methoxy at C3 vs. C4) affects potency. Hybrid derivatives combining dihydrobenzofuran with imidazopyridine or piperazine motifs have shown IC~50~ values <1 μM in lung cancer models.

- Synthetic Accessibility : Leveraging rhodium-catalyzed C–H activation to scale production while minimizing byproducts.

- Target Identification : Probing interactions with tubulin, topoisomerases, or redox enzymes via molecular docking.

Properties

IUPAC Name |

2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11(19(21)22)24-14-6-7-15-16(10-14)25-17(18(15)20)9-12-4-3-5-13(8-12)23-2/h3-11H,1-2H3,(H,21,22)/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUKFPOLCRCBIO-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzofuran moiety and a methoxybenzylidene group. The structural formula can be represented as follows:

This structure contributes to its interaction with biological targets.

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. The presence of the benzofuran ring is believed to facilitate binding to enzyme active sites, leading to reduced enzymatic activity.

-

Antioxidant Activity :

- Studies indicate that (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibits significant antioxidant properties. This is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

-

Anti-inflammatory Effects :

- The compound has demonstrated anti-inflammatory effects in vitro by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| M-HeLa (Cervical Cancer) | 12.5 | 4.0 |

| PC3 (Prostate Cancer) | 15.0 | 3.5 |

| Chang Liver Cells | 50.0 | - |

Note: The Selectivity Index (SI) is calculated as the ratio of IC50 values for normal cells to tumor cells, indicating the compound's selectivity towards cancerous cells.

Case Studies

-

Case Study on M-HeLa Cells :

- In a study published in International Journal of Molecular Sciences, it was found that the compound exhibited a high efficiency against M-HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like Sorafenib. The study highlighted the compound's potential as a selective anti-tumor agent .

-

Anti-inflammatory Activity :

- Another study assessed the anti-inflammatory properties of the compound using LPS-stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its utility in managing inflammatory conditions.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid possesses significant antioxidant properties. It effectively scavenges reactive oxygen species (ROS), thereby reducing oxidative stress in various biological systems. A study demonstrated that this compound could significantly lower lipid peroxidation levels in cell cultures, indicating its potential as a therapeutic agent against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions. In vitro studies on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound reduced the expression of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), highlighting its potential role in the treatment of inflammatory diseases.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate promising results. In studies involving human breast cancer cell lines (MCF-7), (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid demonstrated a dose-dependent reduction in cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, suggesting that the compound may act through modulation of key signaling pathways involved in cell survival and death.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antioxidant Efficacy in Diabetic Models

A recent study investigated the efficacy of (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid in reducing oxidative stress markers in diabetic rats. The findings suggested that the compound could serve as a therapeutic agent for managing diabetic complications by mitigating oxidative damage.

Case Study 2: Inhibition of NF-kB Activation

Another study focused on the compound's ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation in human endothelial cells. This inhibition underscores its potential role in preventing vascular inflammation, which is critical for cardiovascular health.

Case Study 3: Modulation of Signaling Pathways

Research has indicated that modifications to the benzofuran structure can enhance anticancer activities. This insight positions (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid as a promising lead compound for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 3-oxo-2,3-dihydrobenzofuran derivatives with variable benzylidene substituents and functional groups. Below is a detailed comparison with structurally related analogs:

Substituent Variations on the Benzylidene Group

a. (Z)-Methyl 2-((2-(5-Bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate ( )

- Substituent : 5-Bromo-2-methoxybenzylidene.

- Functional Group: Methyl ester (propanoate).

- Molecular Weight : ~407.2 g/mol (C₂₀H₁₇BrO₆).

- The methyl ester group reduces polarity (higher LogP vs. carboxylic acid), likely enhancing membrane permeability but requiring hydrolysis for activation.

b. (Z)-2-((2-(3-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic Acid ( )

- Substituent : 3-Chlorobenzylidene.

- Functional Group : Carboxylic acid.

- Molecular Weight : ~358.7 g/mol (C₁₈H₁₃ClO₆).

- Key Differences: The chloro group is electron-withdrawing, which may decrease electron density on the benzylidene ring, influencing reactivity or target binding.

c. (Z)-2-((2-(3,4,5-Trimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic Acid ( )

- Substituent : 3,4,5-Trimethoxybenzylidene.

- Functional Group : Carboxylic acid.

- Molecular Weight : ~424.4 g/mol (C₂₁H₂₀O₈).

- Key Differences :

- Three methoxy groups enhance electron-donating effects and steric hindrance, which may improve solubility but reduce binding to hydrophobic targets.

- The increased molecular weight and polarity could limit blood-brain barrier penetration compared to simpler analogs.

Functional Group Variations

a. (Z)-2-((2-(3-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate Ester ( )

- Structure: Propanoate ester (vs. carboxylic acid in the target compound).

- Molecular Weight : 324.3 g/mol (C₁₉H₁₆O₅).

- Key Differences :

Data Table: Structural and Physicochemical Comparison

Research Implications

- Structure-Activity Relationships (SAR) : The 3-methoxy group in the target compound balances electron donation and steric effects, while halogenated analogs (Br, Cl) may prioritize target selectivity via hydrophobic interactions.

- Prodrug Potential: Ester derivatives (e.g., ) offer tunable pharmacokinetics, whereas carboxylic acids (target compound, –3) are bioactive but may require formulation for optimal delivery.

- Solubility vs. Bioavailability : Trimethoxy analogs ( ) highlight the trade-off between enhanced aqueous solubility and reduced membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (Z)-2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid, and what are their critical reaction conditions?

- Methodological Answer : A common approach involves coupling benzofuran derivatives with substituted propanoic acids via nucleophilic substitution or esterification. For example, NaH in THF has been used to deprotonate phenolic hydroxyl groups, enabling ether bond formation with propanoic acid derivatives . Key conditions include anhydrous solvents, controlled temperature (0–25°C), and stoichiometric ratios of reactants to minimize side products. Characterization often relies on -NMR to confirm Z-configuration and regioselectivity.

Q. How can researchers confirm the stereochemical configuration (Z/E) of the benzylidene moiety in this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy is critical. For Z-isomers, NOE interactions between the methoxy group on the benzylidene ring and protons on the benzofuran core are observed. Additionally, -NMR chemical shifts of carbonyl groups (C=O) in the dihydrobenzofuran moiety typically differ by 2–4 ppm between Z and E isomers due to conjugation effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anti-inflammatory or antioxidant) for this compound?

- Methodological Answer :

- Anti-inflammatory : Inhibitory effects on COX-2 or LOX enzymes can be measured via fluorescence-based assays using purified enzymes and substrate analogs (e.g., arachidonic acid derivatives) .

- Antioxidant : DPPH radical scavenging assays or ORAC (Oxygen Radical Absorbance Capacity) are standard. For cell-based validation, ROS (Reactive Oxygen Species) detection in macrophage lines (e.g., RAW 264.7) is recommended .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under experimental conditions be resolved?

- Methodological Answer : Degradation studies under varying pH, temperature, and light exposure are essential. For instance, HPLC-UV/Vis or LC-MS can track decomposition products. If degradation occurs during bioassays (e.g., 9-hour incubations), stabilizing additives like antioxidants (e.g., BHT) or continuous cooling (4°C) should be tested to preserve structural integrity . Time-resolved stability data should be incorporated into dose-response analyses.

Q. What strategies optimize the regioselectivity of benzofuran functionalization during synthesis?

- Methodological Answer :

- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) at the 6-position of benzofuran enhances oxypropanoic acid coupling at the 2-position via resonance stabilization .

- Catalytic Systems : Pd-catalyzed C–O coupling (e.g., Buchwald-Hartwig conditions) improves regioselectivity over traditional base-mediated methods. Screening ligands like Xantphos or BINAP can modulate reactivity .

Q. How can computational methods clarify discrepancies between in vitro and in silico predictions of bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Compare binding affinities with experimental IC values.

- MD Simulations : Molecular dynamics (GROMACS) over 100 ns trajectories can assess conformational stability of ligand-protein complexes. Discrepancies may arise from solvent effects or protein flexibility not captured in static models .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity)?

- Methodological Answer :

- Enzyme Purity : Verify enzyme sources (recombinant vs. native) and activity via positive controls (e.g., celecoxib for COX-2).

- Substrate Competition : Use isothermal titration calorimetry (ITC) to measure binding constants in the presence of competing substrates.

- Structural Analogues : Synthesize and test derivatives with modified methoxy or propanoic acid groups to isolate structure-activity relationships (SAR) .

Experimental Design Considerations

Q. What controls are essential for validating the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Pharmacological Inhibitors : Co-treat with known inhibitors (e.g., NS-398 for COX-2) to confirm target specificity.

- Knockdown Models : Use siRNA or CRISPR-Cas9 to silence target genes (e.g., NF-κB) and assess rescue effects .

- Negative Controls : Include structurally similar but inactive analogues (e.g., E-isomer) to rule out nonspecific effects.

Structural Characterization Challenges

Q. What techniques resolve ambiguities in crystallographic data for this compound’s polymorphs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.